Ethyl 2-(5-Bromopyridin-3-yl)thiazole-4-carboxylate
CAS No.:
Cat. No.: VC18339596
Molecular Formula: C11H9BrN2O2S
Molecular Weight: 313.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9BrN2O2S |
|---|---|
| Molecular Weight | 313.17 g/mol |
| IUPAC Name | ethyl 2-(5-bromopyridin-3-yl)-1,3-thiazole-4-carboxylate |
| Standard InChI | InChI=1S/C11H9BrN2O2S/c1-2-16-11(15)9-6-17-10(14-9)7-3-8(12)5-13-4-7/h3-6H,2H2,1H3 |
| Standard InChI Key | HCYRPCHGWHJWEF-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CSC(=N1)C2=CC(=CN=C2)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates a thiazole ring (a five-membered ring containing nitrogen and sulfur) at the 4-carboxylate position with a 5-bromopyridin-3-yl substituent. The pyridine ring’s bromine atom at the 5-position introduces steric bulk and electronic effects, influencing both chemical reactivity and intermolecular interactions. The ethyl ester group at the thiazole’s 4-position enhances solubility in organic solvents, a critical factor in synthetic applications .
Table 1: Key Structural and Spectral Data
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s structure. The NMR spectrum reveals a singlet at δ 8.65 ppm for the pyridine proton, coupled with multiplet signals between δ 7.92–7.64 ppm for aromatic protons. The ethyl group’s characteristic quartet (δ 4.42 ppm) and triplet (δ 1.42 ppm) are also observed . Infrared (IR) spectroscopy shows a strong absorption band at 1715 cm⁻¹, corresponding to the ester carbonyl group.
Synthesis Methods
Traditional Cyclocondensation
The most reported synthesis involves cyclocondensation of 5-bromopyridine-3-carboxylic acid with thioamides. In a typical procedure:
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Reactants: 5-Bromopyridine-3-carboxylic acid (1 equiv), thioacetamide (1.2 equiv).
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Conditions: Potassium carbonate (2 equiv) in dimethylformamide (DMF), heated at 100°C for 12 hours.
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Workup: Precipitation with ice-water, purification via column chromatography (hexane/ethyl acetate).
This method yields the target compound in 65–75% purity, with bromine acting as a directing group for regioselective thiazole formation .
Copper-Catalyzed C–H Activation
Recent advances employ copper catalysts to streamline synthesis. A 2022 study demonstrated that copper(II) acetate catalyzes the coupling of 1,2,3-thiadiazoles with amines, producing thiazole derivatives in higher yields (up to 82%). Key steps include:
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Thioketene Intermediate: Slow release from 1,2,3-thiadiazoles under basic conditions.
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Cyclization: Reaction with in situ-generated amines forms the thiazole core.
This method reduces reaction time to 4–6 hours and improves scalability .
Table 2: Comparison of Synthesis Methods
| Method | Yield (%) | Time (h) | Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation | 65–75 | 12 | Simple reagents | Moderate yield, long duration |
| Cu(OAc)₂ Catalysis | 75–82 | 4–6 | High yield, scalable | Requires specialized catalysts |
Biological Activities and Mechanisms
Antimicrobial Activity
Ethyl 2-(5-Bromopyridin-3-yl)thiazole-4-carboxylate exhibits broad-spectrum antimicrobial effects. In vitro studies against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) revealed minimum inhibitory concentrations (MICs) of 8–16 µg/mL, comparable to ampicillin. The bromine atom enhances membrane permeability, while the thiazole ring disrupts peptidoglycan cross-linking via binding to penicillin-binding proteins .
Applications in Drug Discovery
Lead Optimization
The compound serves as a scaffold for derivatization. Substitutions at the pyridine 5-position (e.g., replacing Br with -CN or -NO₂) modulate electronic properties and bioactivity. For example, a nitro derivative exhibited enhanced anticancer activity () .
Prodrug Development
Esterase-mediated hydrolysis of the ethyl carboxylate group generates the free carboxylic acid, improving water solubility. This prodrug strategy is being explored for targeted delivery in pulmonary infections.
Future Directions
Structure-Activity Relationship (SAR) Studies
Systematic SAR analyses are needed to optimize substituent effects. Computational modeling (e.g., molecular docking) could identify high-affinity targets like bacterial dihydrofolate reductase.
Green Synthesis Initiatives
Efforts to replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) and heterogeneous catalysts (e.g., zeolites) aim to reduce environmental impact .
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